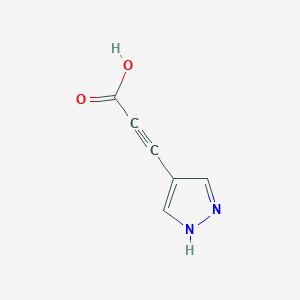
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a sulfanyl group attached to an acetic acid hydrazide moiety. The presence of these functional groups makes it a versatile molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the sulfanyl group, which can be done using thiolation reactions. Finally, the acetic acid hydrazide moiety is attached through hydrazinolysis or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and sulfanyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- bis-(1-o-tolyl-1H-tetrazol-5-yl)-disulfide
- 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide is unique due to its combination of a tetrazole ring, sulfanyl group, and acetic acid hydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H12N6OS |
|---|---|
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C10H12N6OS/c1-7-4-2-3-5-8(7)16-10(13-14-15-16)18-6-9(17)12-11/h2-5H,6,11H2,1H3,(H,12,17) |
InChI-Schlüssel |
YWCXRYOJDDBMSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


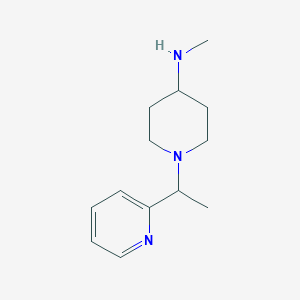
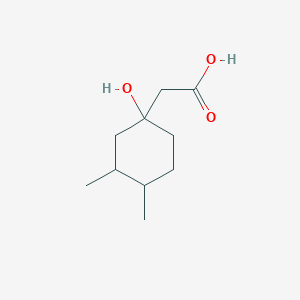
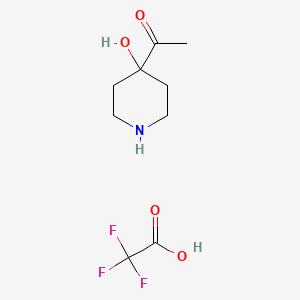

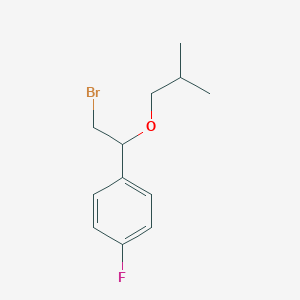
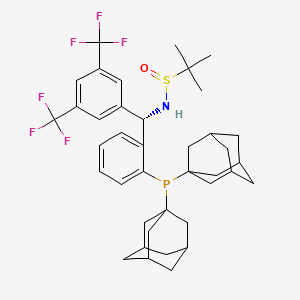
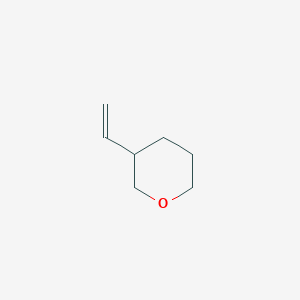

![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)


![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
